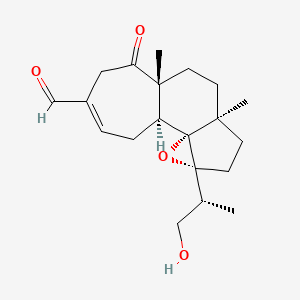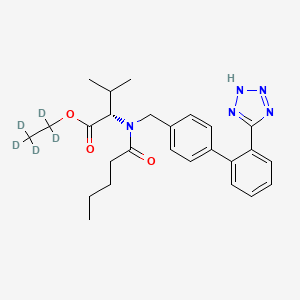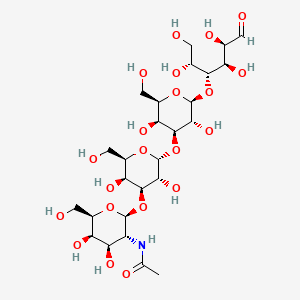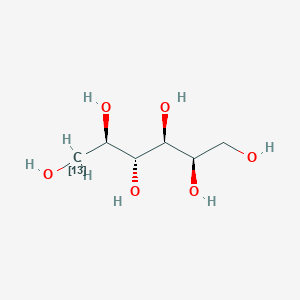
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol, also known as D-glucitol-1-13C, is a stereoisomer of hexane-1,2,3,4,5,6-hexol. This compound is a sugar alcohol derived from glucose and is commonly found in nature. It is a polyol with six hydroxyl groups, making it highly soluble in water. The compound is used in various applications, including food, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose. The reduction can be achieved using catalytic hydrogenation or chemical reduction methods. In catalytic hydrogenation, glucose is dissolved in water and hydrogen gas is bubbled through the solution in the presence of a catalyst such as nickel or ruthenium. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.
Chemical reduction methods involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reagents reduce the aldehyde group of glucose to a primary alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound is typically carried out using catalytic hydrogenation due to its efficiency and scalability. The process involves the continuous flow of glucose solution through a reactor containing the catalyst. The hydrogenation reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form hexaric acids. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of hexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Thionyl chloride and acetic anhydride are used for substitution reactions. These reactions are often carried out under reflux conditions to ensure complete substitution.
Major Products Formed
Oxidation: Hexaric acids and their derivatives.
Reduction: Hexane derivatives with varying degrees of hydroxylation.
Substitution: Halogenated or esterified hexane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity. It serves as a substrate for various enzymes involved in sugar metabolism.
Medicine: It is used in the development of pharmaceuticals, particularly in the formulation of sugar-free medications and as a stabilizer for protein drugs.
Industry: The compound is used in the production of food additives, cosmetics, and biodegradable polymers.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol involves its interaction with various enzymes and receptors in biological systems. As a sugar alcohol, it can be metabolized by enzymes such as aldose reductase and sorbitol dehydrogenase. These enzymes convert the compound into fructose and glucose, which are then utilized in cellular metabolism.
The compound also interacts with receptors involved in taste perception, making it a valuable sweetener in food products. Its hydroxyl groups form hydrogen bonds with receptor proteins, triggering a sweet taste sensation.
Vergleich Mit ähnlichen Verbindungen
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol is similar to other sugar alcohols such as mannitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:
Mannitol: Similar in structure but differs in the stereochemistry of the hydroxyl groups. Mannitol is less soluble in water compared to this compound.
Xylitol: Contains five hydroxyl groups instead of six. Xylitol is used primarily as a sweetener and has different metabolic pathways.
Erythritol: Contains four hydroxyl groups and is less sweet compared to this compound. Erythritol is also less likely to cause digestive issues.
These differences highlight the unique applications and properties of this compound in various fields.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-QXESHIHCSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
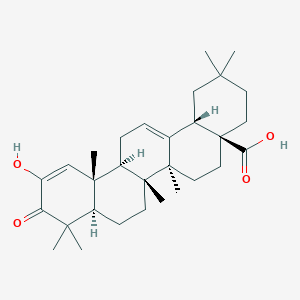
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

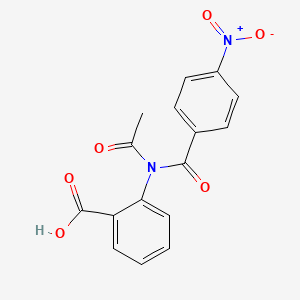

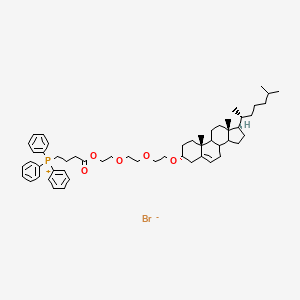
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

